![molecular formula C15H18N2O2 B2715841 Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate CAS No. 1260766-36-6](/img/structure/B2715841.png)
Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate
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Overview
Description
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives has been a subject of extensive research . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Chemical Reactions Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For piperidine derivatives, these properties can vary widely .
Scientific Research Applications
Synthesis and Structural Analysis
A study by Król et al. (2022) delves into the synthesis of chiral 3-(piperidin-3-yl)-1H-indole derivatives from racemic diastereomers, showcasing the compound's utility in creating enantiomerically pure substances. This process involved N-alkylation and was further elucidated through X-ray crystallography, confirming the molecular structures and absolute configurations of the enantiomers (Król et al., 2022).
Corrosion Inhibition
Verma et al. (2016) explored the effectiveness of 3-amino alkylated indoles, including derivatives similar to "Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate," as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated that these compounds exhibit high inhibition efficiency, highlighting their potential in materials science and engineering applications (Verma et al., 2016).
Chemical Reactions and Mechanisms
The work of Deberly et al. (1975) investigated the alkylating behavior of ethyl 1-methyl 2-ethoxy 3-indole carboxylate towards nucleophiles such as piperidine, showcasing the compound's reactivity and its application in producing various derivatives through ethylation reactions. This study provides insight into steric effects and reaction mechanisms in organic synthesis (Deberly et al., 1975).
Pharmaceutical Research
In pharmaceutical research, compounds structurally related to "Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate" have been studied for their biological activities. For example, Girgis (2009) synthesized dispiro[indole-pyrrolidine-piperidine] derivatives exhibiting mild anti-tumor activity against various human cancer cell lines. This study emphasizes the compound's relevance in developing new anticancer agents (Girgis, 2009).
Mechanism of Action
While specific information on “Methyl 3-(piperidin-3-yl)-1H-indole-6-carboxylate” is not available, similar compounds like Atogepant, a CGRP antagonist, help to prevent migraine headaches by antagonizing the activity of a pronociceptive molecule (CGRP) which has been implicated in migraine pathophysiology .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 3-piperidin-3-yl-1H-indole-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-19-15(18)10-4-5-12-13(9-17-14(12)7-10)11-3-2-6-16-8-11/h4-5,7,9,11,16-17H,2-3,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUZOZYOLWQJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=CN2)C3CCCNC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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